2-[(E)-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-methyl-6-nitrophenol
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Overview
Description
2-({[4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-4-METHYL-6-NITROPHENOL is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are known for their wide range of biological activities and applications in medicinal chemistry, pharmaceuticals, and industrial chemistry .
Preparation Methods
The synthesis of 2-({[4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-4-METHYL-6-NITROPHENOL typically involves the reaction of 2-aminophenol with an aldehyde under specific conditions. Various catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts can be used to facilitate the reaction . The reaction is usually carried out in solvents like acetonitrile at elevated temperatures to achieve high yields .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The presence of nitro and phenolic groups makes it susceptible to oxidation reactions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrazine hydrate and oxidizing agents like potassium permanganate
Scientific Research Applications
2-({[4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-4-METHYL-6-NITROPHENOL has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: It exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms. Its anticancer activity is linked to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar compounds to 2-({[4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-4-METHYL-6-NITROPHENOL include other benzoxazole derivatives such as:
- 4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)ANILINE
- 2-aminophenol derivatives These compounds share similar structural features and biological activities but differ in their specific functional groups and overall molecular structure . The uniqueness of 2-({[4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-4-METHYL-6-NITROPHENOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16ClN3O4 |
---|---|
Molecular Weight |
421.8 g/mol |
IUPAC Name |
2-[[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4-methyl-6-nitrophenol |
InChI |
InChI=1S/C22H16ClN3O4/c1-12-3-6-20-18(8-12)25-22(30-20)16-10-15(4-5-17(16)23)24-11-14-7-13(2)9-19(21(14)27)26(28)29/h3-11,27H,1-2H3 |
InChI Key |
RTFRKCFARCREPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)C)[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
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